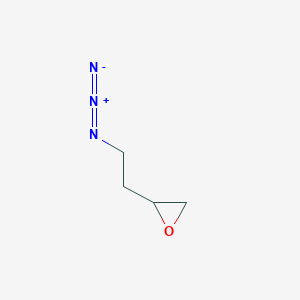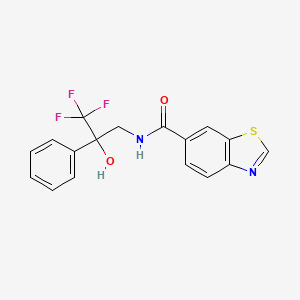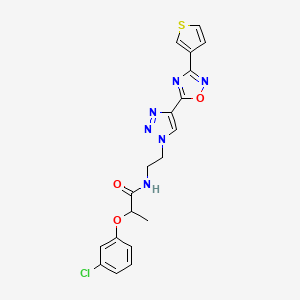
N-(1-(フラン-2-カルボニル)-1,2,3,4-テトラヒドロキノリン-6-イル)-2-ナフトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a complex organic compound featuring multiple functional groups including furan, tetrahydroquinoline, and naphthamide. These functional groups suggest potential chemical versatility and application in various fields such as medicinal chemistry, material science, and biochemistry.
科学的研究の応用
Chemistry
This compound could serve as a building block for the synthesis of more complex molecules, providing a platform for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Derivatives might exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
The compound’s structural motifs may find use in materials science, such as in the development of organic semiconductors or as a precursor to functional materials with specific electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves multi-step organic reactions, starting from readily available precursors. Key steps might include:
Formation of Tetrahydroquinoline Core: This can be achieved via Pictet-Spengler reaction where an aniline derivative reacts with an aldehyde to form a tetrahydroquinoline.
Acylation with Furan-2-carbonyl Chloride: Introduction of the furan-2-carbonyl group onto the tetrahydroquinoline via acylation.
Formation of Naphthamide Moiety: This could involve a coupling reaction where the intermediate product is reacted with 2-naphthamide under specific conditions.
Industrial Production Methods
Industrial-scale synthesis would require optimization for higher yield and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and efficient handling of potentially reactive intermediates.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation at the furan ring or tetrahydroquinoline, leading to various oxidative products.
Reduction: Hydrogenation could reduce the furan ring to a dihydrofuran or further to a tetrahydrofuran.
Substitution: Halogenation or nitration could be performed on the aromatic naphthalene ring, leading to derivatives with potentially enhanced properties.
Common Reagents and Conditions
Oxidation: Use of reagents like KMnO4, CrO3, or PCC.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH4.
Substitution: Employing halogenating agents like NBS or nitrating mixture (HNO3/H2SO4).
Major Products
These reactions would yield various derivatives:
Oxidative products might include quinones or other oxygenated aromatics.
Reduction would lead to more saturated cyclic structures.
Substitution products could result in halogenated or nitrated naphthamide derivatives.
作用機序
Molecular Targets and Pathways
The compound’s biological activity would depend on its interaction with specific molecular targets. For instance, the tetrahydroquinoline moiety might interact with protein kinases, while the naphthamide part could bind to DNA or RNA, influencing transcription and translation pathways.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the additional functional groups.
Furan-2-carboxylic acid derivatives: Contain the furan moiety but differ significantly in the rest of the structure.
2-Naphthamide derivatives: Share the naphthamide group but may have different substitutions affecting their properties.
Highlighting Uniqueness
The combination of furan, tetrahydroquinoline, and naphthamide in a single molecule makes N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide unique, providing a versatile platform for diverse applications and chemical transformations. The interplay between these groups may lead to novel properties and reactivities not seen in simpler analogs.
特性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-24(20-10-9-17-5-1-2-6-18(17)15-20)26-21-11-12-22-19(16-21)7-3-13-27(22)25(29)23-8-4-14-30-23/h1-2,4-6,8-12,14-16H,3,7,13H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXYPKITLILJHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2405396.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2405401.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2405404.png)
![2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2405406.png)


![N-(2-ethoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2405411.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)

